Superior Efficacy in Menstrual Migraine: Flumedroxone vs. Placebo
Flumedroxone demonstrates statistically significant efficacy over placebo specifically in women whose migraines are exacerbated around the time of menstruation. This benefit is not observed in men or women with non-menstrual migraine [1]. In contrast, many other progestogens, such as medroxyprogesterone acetate, have not shown a specific benefit in this subpopulation or have yielded mixed results in migraine prophylaxis overall [2].
| Evidence Dimension | Clinical Efficacy in Migraine Prophylaxis |
|---|---|
| Target Compound Data | Flumedroxone 30 mg/day for 3 months resulted in a statistically significant reduction in headache frequency and/or severity compared to placebo (p < 0.05) in women with menstrual exacerbation of migraine. |
| Comparator Or Baseline | Placebo |
| Quantified Difference | p < 0.05 (flumedroxone better) |
| Conditions | Double-blind, crossover clinical trial in 18 women with menstrual exacerbation of migraine. |
Why This Matters
This evidence defines flumedroxone's unique niche, making it a non-substitutable research tool for studies focused on hormonally linked migraine pathophysiology.
- [1] Bradley, W. G., Hudgson, P., Foster, J. B., & Newell, D. J. (1968). Double-blind controlled trial of a micronized preparation of flumedroxone (Demigran) in prophylaxis of migraine. British Medical Journal, 3(5617), 531–533. View Source
- [2] Gray, R. N., Goslin, R. E., McCrory, D. C., et al. (1999). Drug Treatments for the Prevention of Migraine Headache. Technical Review 2.3. Agency for Health Care Policy and Research (US). View Source
